ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog No.
S12048492
CAS No.
M.F
C28H32N4O4
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-p...

Product Name

ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 6-methyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C28H32N4O4/c1-5-35-27(33)24-19(4)29-28(34)30-26(24)23-17-32(21-9-7-6-8-10-21)31-25(23)20-11-13-22(14-12-20)36-16-15-18(2)3/h6-14,17-18,26H,5,15-16H2,1-4H3,(H2,29,30,34)

InChI Key

IFJDEPCIAHBUFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C

Ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique molecular structure, which consists of multiple functional groups and a fused ring system. The compound's formula is C28H32N4O4C_{28}H_{32}N_{4}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a tetrahydropyrimidine core with various substituents that contribute to its potential biological activity and chemical reactivity .

Typical of its structural features:

  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for the introduction of various substituents.
  • Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound may also undergo oxidation to form carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate .

Ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential biological activities that make it a candidate for further research. Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties due to its ability to inhibit specific enzymes involved in cell proliferation and inflammatory pathways . Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

The synthesis of ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves several steps:

  • Formation of the Tetrahydropyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or its derivatives.
  • Introduction of Aromatic Substituents: The pyrazole moiety can be introduced via a coupling reaction with appropriate phenolic compounds.
  • Esterification: The final step often involves esterification to form the ethyl ester derivative from the carboxylic acid group present in the tetrahydropyrimidine structure .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for developing new anti-cancer or anti-inflammatory drugs.
  • Organic Synthesis: It may act as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties might find applications in developing advanced materials or organic semiconductors .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in inflammatory processes or cancer cell proliferation. Further research using techniques such as molecular docking and in vitro assays would provide insights into its mechanism of action and potential therapeutic targets .

Several compounds share structural similarities with ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-Methyl-2-Oxo-4-{4-[1-(Phenyl)-1H-Triazol-4-Yl]MethoxyPhenyl}-1,2,3,4-TetrahydropyrimidineContains triazole moietyPotential anti-cancer activity
Ethyl 4-{3-Methoxy-4-(3-Methylbutoxy)Phenyl}-6-Methyl-2-Thioxo-TetrahydropyrimidineThioether group presentDifferent reactivity profile
Ethyl 6-Methyl-Pyrazole DerivativeSimplified pyrazole structureFocused on neuroprotective effects

These compounds highlight the diversity within this chemical class while showcasing the unique structural features and potential applications of ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Biginelli Reaction Optimization Strategies

The Biginelli reaction remains the cornerstone for synthesizing DHPM scaffolds, including the target compound. Recent advances have focused on optimizing molar ratios, catalyst loading, and thermal conditions to enhance yields. For instance, a study employing glutaric acid-acetic acid solvent (GAAS) as a catalyst demonstrated that a 1:1:1.5 molar ratio of aldehyde (1a), urea (2), and ethyl acetoacetate (3a) at 60°C for 6 hours yielded 75–80% of DHPM derivatives. This protocol minimizes side reactions such as aldehyde decomposition, which is prevalent when using weaker acids like oxalic or succinic acid.

Notably, the incorporation of 5-substituted-2-furaldehydes (e.g., 1b–1e) into the Biginelli framework requires extended reaction times (6–8 hours) due to steric and electronic effects imparted by the 3-methylbutoxy-phenyl-pyrazole moiety. Computational studies suggest that the electron-donating nature of the 3-methylbutoxy group reduces the electrophilicity of the aldehyde carbonyl, thereby slowing nucleophilic attack by urea.

Table 1: Optimization of Biginelli Reaction Parameters

ParameterOptimal ValueYield (%)Reference
CatalystGAAS (25 mol %)75–80
Temperature60°C70–75
Molar Ratio (1:2:3)1:1:1.565–80
Reaction Time6 hours75

Catalytic Approaches: HCl vs. DABCO-Mediated Cyclocondensation

Catalyst selection critically influences the efficiency of DHPM synthesis. Hydrochloric acid (HCl) has emerged as a cost-effective and environmentally benign option. A protocol using 10 mol % HCl in water at 90°C achieved 85–90% yields of 3,4-dihydropyrimidin-2(1H)-ones within 2–3 hours. The aqueous medium facilitates protonation of the aldehyde, accelerating imine formation and subsequent cyclocondensation.

In contrast, DABCO (1,4-diazabicyclo[2.2.2]octane)-mediated reactions offer a base-catalyzed pathway. While DABCO is typically employed in thiazolidine-2-thione synthesis, its application in DHPM formation is less common. Theoretical studies indicate that DABCO abstracts protons from urea, generating a nucleophilic urea anion that attacks the activated aldehyde. However, this pathway is less efficient for sterically hindered aldehydes like 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, yielding <50% under similar conditions.

Key Mechanistic Differences

  • Acid Catalysis (HCl):
    • Protonates carbonyl groups, enhancing electrophilicity.
    • Stabilizes intermediates via hydrogen bonding.
  • Base Catalysis (DABCO):
    • Deprotonates urea, increasing nucleophilicity.
    • Limited efficacy with bulky substrates.

Solvent Systems and Temperature-Dependent Yield Variations

Solvent polarity and temperature significantly impact reaction kinetics. Polar aprotic solvents like DMF and THF are preferred for solubilizing the hydrophobic pyrazole-aldehyde intermediate, but they often necessitate higher temperatures (80–100°C). Conversely, solvent-free methods under microwave irradiation reduce reaction times to 10–15 minutes but require meticulous control to prevent thermal degradation.

Table 2: Solvent and Temperature Effects on Yield

SolventTemperature (°C)Yield (%)Reference
Water9085–90
GAAS6075–80
Solvent-Free (MW)10070–75
THF8060–65

Water-based systems excel in eco-compatibility but struggle with substrates of low aqueous solubility. For the target compound, a hybrid approach using GAAS at 60°C balances yield (75%) and sustainability.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

488.24235551 g/mol

Monoisotopic Mass

488.24235551 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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